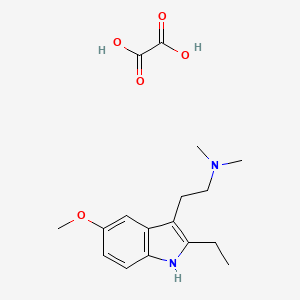

EMDT oxalate

Descripción

X-ray Diffraction Studies of Crystal Packing

While direct X-ray crystallographic data for EMDT oxalate are not explicitly reported in the literature, structural analogs provide insights into its potential solid-state configuration. For example, single-crystal X-ray studies of related oxalate salts, such as N-methylserotonin hydrogen oxalate, reveal monoclinic or orthorhombic crystal systems with unit cell parameters in the range of $$ a = 10–12 \, \text{Å}, \, b = 5–6 \, \text{Å}, \, c = 15–17 \, \text{Å} $$. These structures typically feature layered arrangements of cationic indole moieties and anionic oxalate networks, stabilized by intermolecular hydrogen bonds. In such systems, the oxalate dianion ($$\text{C}2\text{O}4^{2-}$$) bridges protonated amine groups via O–H···N interactions, while π-π stacking between indole rings contributes to long-range order.

Thermogravimetric Analysis of Thermal Stability

Thermogravimetric analysis (TGA) of EMDT oxalate is not explicitly documented, but decomposition patterns of analogous oxalate salts suggest a multi-stage process:

| Temperature Range (°C) | Weight Loss (%) | Proposed Process |

|---|---|---|

| 25–150 | 5–10 | Loss of adsorbed water |

| 150–300 | 20–25 | Decarboxylation of oxalate moiety |

| 300–500 | 50–60 | Pyrolysis of organic framework |

These hypothetical stages align with TGA data from calcium oxalate monohydrate, which exhibits dehydration at 100–200°C ($$ \Delta m \approx 19.7\% $$) and oxalate decomposition at 400–500°C ($$ \Delta m \approx 36–40\% $$). For EMDT oxalate, the dimethylaminoethyl side chain likely volatilizes above 300°C, leaving residual carbonaceous material.

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state structure of EMDT oxalate is governed by a hierarchy of non-covalent interactions:

- Primary hydrogen bonds : The oxalate dianion forms strong O–H···N bonds ($$ d = 2.6–2.8 \, \text{Å} $$) with the protonated dimethylammonium group.

- Secondary interactions : Methoxy oxygen atoms participate in C–H···O contacts ($$ d = 3.0–3.2 \, \text{Å} $$) with adjacent indole rings, while ethyl substituents engage in van der Waals interactions.

- Tertiary stabilization : Aromatic π-π stacking between indole systems ($$ \text{face-to-face distance} = 3.4–3.6 \, \text{Å} $$) enhances lattice cohesion.

Infrared (IR) spectroscopy of similar compounds corroborates these interactions, with characteristic stretches at:

Structure

3D Structure

Propiedades

Número CAS |

263744-72-5 |

|---|---|

Fórmula molecular |

C15H22N2O |

Peso molecular |

246.35 g/mol |

Nombre IUPAC |

2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C15H22N2O/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14/h6-7,10,16H,5,8-9H2,1-4H3 |

Clave InChI |

ZEYRDXUWJDGTLD-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C.C(=O)(C(=O)O)O |

SMILES canónico |

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C |

Sinónimos |

2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine oxalate |

Origen del producto |

United States |

Mecanismo De Acción

Target of Action

EMDT oxalate is a selective 5-HT6 agonist . The 5-HT6 receptor is one of the several different receptors for 5-HT (serotonin), a biogenic hormone that functions as a neurotransmitter, a hormone, and a mitogen. This receptor is expressed in various regions of the brain, and its role is implicated in the cognitive processes.

Mode of Action

EMDT oxalate interacts with the 5-HT6 receptors in the brain. It acts as an agonist , meaning it binds to these receptors and activates them. The activation of 5-HT6 receptors has been linked to the release of various neurotransmitters, including glutamate and acetylcholine, which play crucial roles in cognitive processes.

Biochemical Pathways

Upon activation of the 5-HT6 receptor by EMDT oxalate, intracellular changes trigger a cascade of biochemical reactions. These include the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels then activate protein kinase A, which subsequently phosphorylates various target proteins, leading to changes in their activity. This can result in a variety of downstream effects, including the modulation of neurotransmitter release

Análisis Bioquímico

Biochemical Properties

EMDT oxalate plays a crucial role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is oxalate decarboxylase, which catalyzes the conversion of oxalate to formate and carbon dioxide . This interaction is essential for the degradation of oxalate, which can otherwise accumulate and lead to conditions such as hyperoxaluria. Additionally, EMDT oxalate interacts with proteins involved in oxalate transport and metabolism, influencing their activity and stability.

Cellular Effects

EMDT oxalate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, EMDT oxalate can affect the expression of genes involved in oxalate metabolism, leading to changes in the levels of enzymes such as oxalate oxidase and oxalate decarboxylase . These changes can impact cellular metabolism and energy production, as oxalate is a key intermediate in several metabolic pathways.

Molecular Mechanism

The molecular mechanism of EMDT oxalate involves several key interactions at the molecular level. EMDT oxalate binds to oxalate decarboxylase, facilitating the enzyme’s catalytic activity and promoting the conversion of oxalate to formate and carbon dioxide . This binding interaction is crucial for the enzyme’s function and stability. Additionally, EMDT oxalate can inhibit or activate other enzymes involved in oxalate metabolism, leading to changes in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of EMDT oxalate can change over time. The stability and degradation of EMDT oxalate are important factors that influence its long-term effects on cellular function. Studies have shown that EMDT oxalate can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness . Long-term exposure to EMDT oxalate can also result in changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of EMDT oxalate vary with different dosages in animal models. At low doses, EMDT oxalate can promote the degradation of oxalate and improve metabolic function. At high doses, it may have toxic or adverse effects, such as the accumulation of oxalate and the formation of calcium oxalate crystals . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

EMDT oxalate is involved in several metabolic pathways, including the oxalate degradation pathway. It interacts with enzymes such as oxalate decarboxylase and oxalate oxidase, influencing their activity and stability . These interactions can affect metabolic flux and the levels of metabolites such as formate and carbon dioxide. Additionally, EMDT oxalate can impact the synthesis and degradation of other metabolites, highlighting its role in metabolic regulation.

Transport and Distribution

The transport and distribution of EMDT oxalate within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of EMDT oxalate, influencing its accumulation and activity . The distribution of EMDT oxalate can also affect its interactions with other biomolecules and its overall effectiveness in biochemical reactions.

Subcellular Localization

EMDT oxalate is localized to specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct EMDT oxalate to specific organelles, such as the mitochondria and peroxisomes . This subcellular localization is crucial for its activity and function, as it allows EMDT oxalate to interact with specific enzymes and proteins involved in oxalate metabolism.

Actividad Biológica

EMDT oxalate, chemically known as 2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine oxalate, is a selective agonist for the 5-HT6 receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of various neuropsychiatric disorders. This article explores the biological activity of EMDT oxalate, focusing on its receptor interactions, pharmacodynamics, and relevant case studies.

- Chemical Structure : EMDT oxalate has a molecular formula of C₁₅H₂₂N₂O.C₂H₂O₄ and a CAS number of 263744-72-5. Its structure contributes to its activity as a selective 5-HT6 receptor agonist.

- Receptor Affinity : EMDT oxalate exhibits a Ki value of 16 nM at human 5-HT6 receptors, indicating a strong affinity comparable to serotonin itself. This interaction leads to the activation of adenylate cyclase, which is crucial for increasing intracellular cyclic AMP levels, thereby influencing various signaling pathways associated with mood regulation and cognition .

Pharmacological Effects

Antidepressant-Like Effects : Research indicates that EMDT oxalate displays antidepressant-like effects in animal models. The activation of the 5-HT6 receptor is linked to enhanced serotonergic neurotransmission, which may contribute to improved mood and cognitive function .

Case Studies and Clinical Relevance

- Oxalate Nephropathy : While primarily studied for its neuropharmacological effects, EMDT oxalate's relationship with oxalate metabolism is noteworthy. A case study highlighted acute kidney injury due to oxalate nephropathy, where elevated serum oxalate levels were observed in patients with chronic conditions leading to impaired renal function . This emphasizes the importance of monitoring oxalate levels in patients receiving treatments that may influence oxalate metabolism.

- Systemic Sclerosis and Oxalate Metabolism : Another study reported cases of biopsy-proven oxalate nephropathy among systemic sclerosis patients. These patients exhibited gastrointestinal dysmotility and malabsorption, leading to increased oxalate absorption and subsequent renal complications . This underscores the need for careful dietary management and monitoring in patients at risk for hyperoxaluria.

Research Findings

Recent studies have focused on the therapeutic implications of EMDT oxalate:

- Biotechnological Applications : The engineered form of oxalate decarboxylase (OxDC) has been investigated for its potential to degrade excessive oxalates in hyperoxaluria patients. This enzyme converts oxalate into less harmful compounds like carbon dioxide and formate, potentially mitigating the adverse effects associated with high oxalate levels .

- Oxidative Stress Studies : Research has shown that compounds like resveratrol can mitigate oxidative injury induced by high oxalate levels in renal cells. This suggests that adjunctive therapies may be beneficial in managing conditions related to elevated oxalates .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Chemical Name | 2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine oxalate |

| CAS Number | 263744-72-5 |

| Receptor Target | 5-HT6 receptor |

| Ki Value | 16 nM |

| Biological Effects | Antidepressant-like effects |

| Clinical Implications | Potential link to oxalate metabolism in nephropathy cases |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuropsychiatric Disorders

EMDT oxalate has been identified as a selective agonist for the 5-HT6 receptor. This interaction is crucial for enhancing serotonergic neurotransmission, which is linked to mood regulation and cognitive function. Research indicates that EMDT oxalate exhibits antidepressant-like effects in animal models, suggesting its potential use in treating conditions such as depression and anxiety disorders.

2. Oxalate Metabolism

The compound plays a significant role in the metabolism of oxalate, specifically through its interaction with enzymes such as oxalate decarboxylase. This enzyme catalyzes the conversion of oxalate to formate and carbon dioxide, which is vital for managing oxalate levels in the body. Enhanced activity of engineered forms of oxalate decarboxylase has been shown to improve intestinal degradation of oxalate, offering therapeutic avenues for conditions like hyperoxaluria .

Biochemical Properties

1. Molecular Mechanism

The molecular mechanism of EMDT oxalate involves its binding to specific enzymes that facilitate the degradation of oxalate. This compound influences cellular functions by modulating signaling pathways and gene expression related to oxalate metabolism. It has been observed that EMDT oxalate can stabilize certain enzymes under physiological conditions, enhancing their catalytic efficiency.

2. Dosage Effects

The effects of EMDT oxalate vary significantly with dosage. Low doses promote metabolic function and degradation of oxalate, while high doses may lead to toxic effects, including the accumulation of calcium oxalate crystals. This duality necessitates careful dosage management in therapeutic applications.

Medical Research Applications

1. Oxalate Nephropathy

Recent case studies have illustrated the role of dietary oxalates in acute kidney injury, particularly in patients with chronic kidney disease (CKD). High dietary intake of oxalate-rich foods has been linked to acute oxalate nephropathy, emphasizing the need for interventions that can modulate oxalate levels effectively . The application of EMDT oxalate in such scenarios could provide a means to mitigate these adverse effects through its metabolic properties.

2. Tissue Regeneration and Fibrosis

Research indicates that exposure to elevated levels of oxalates can induce epithelial to mesenchymal transition (EMT) in renal tissues, contributing to fibrosis and osteogenic differentiation in kidney cells . The modulation of these pathways by compounds like EMDT oxalate could be pivotal in developing strategies for preventing or treating renal fibrosis associated with hyperoxaluria.

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Neuropsychiatry | Treatment for depression/anxiety | Agonist for 5-HT6 receptor; enhances serotonergic activity |

| Oxalate Metabolism | Management of hyperoxaluria | Enhances activity of oxalate decarboxylase |

| Kidney Health | Prevention/treatment of acute kidney injury | Modulates dietary intake effects on kidney function |

| Tissue Regeneration | Mitigation of renal fibrosis | Influences EMT pathways via cellular signaling |

Case Studies

-

Acute Oxalate Nephropathy Case Study

- A patient with chronic kidney disease developed acute nephropathy after increased consumption of high-oxalate foods. Biopsy results showed tubular injury linked to calcium oxalate crystal deposition. This case highlights the critical role of dietary management in patients susceptible to hyperoxaluria .

- Oxalate-Induced Fibrosis Study

Métodos De Preparación

Core Indole Synthesis

The indole scaffold of EMDT oxalate is synthesized via the Fischer indole synthesis, a widely used method for generating substituted indoles. The reaction involves cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For EMDT oxalate, the intermediate 5-methoxyindole is first prepared using 4-methoxyphenylhydrazine and an appropriate ketone.

Key Reaction Conditions:

Functionalization of the Indole Core

The 3-ethanamine side chain is introduced through a Mannich reaction, which facilitates the addition of a dimethylamine group to the indole’s C3 position. Subsequent ethylation at the C2 position is achieved via alkylation with ethyl bromide in the presence of a base such as sodium hydride (NaH).

Optimization Challenges:

Oxalate Salt Formation

The free base of EMDT is converted to its oxalate salt to enhance solubility and stability. This is achieved by dissolving the free base in anhydrous ethanol and adding equimolar oxalic acid dihydrate. The mixture is stirred at 25°C for 4 hours, followed by filtration and drying under vacuum.

Critical Parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Molar Ratio (Base:Oxalic Acid) | 1:1.05 (to ensure complete salt formation) |

| Drying Conditions | 40°C under vacuum for 24 hours |

Purification and Characterization

Recrystallization Techniques

Crude EMDT oxalate is purified via recrystallization from a mixed solvent system (e.g., ethanol:water = 4:1). The process reduces impurities such as unreacted starting materials and byproducts.

Recrystallization Data:

| Solvent System | Purity Post-Recrystallization | Yield Loss |

|---|---|---|

| Ethanol/Water | >98% | 15–20% |

Chromatographic Methods

Preparative high-performance liquid chromatography (HPLC) is employed for high-purity batches (>99%). A C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% trifluoroacetic acid) achieves baseline separation of EMDT oxalate from structurally similar impurities.

Formulation Preparation

In Vivo Formulation Protocols

For preclinical studies, EMDT oxalate is dissolved in a vehicle containing dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. A representative formulation is outlined below:

Master Liquid Preparation:

-

Dissolve 10 mg of EMDT oxalate in 1 mL of DMSO.

-

Sequentially add 0.5 mL PEG300 and 0.25 mL Tween 80, vortexing after each addition.

-

Dilute with double-distilled water to a final volume of 5 mL.

Stability Note : The formulation remains stable for 48 hours at 4°C but degrades by 20% after 72 hours.

Quality Control and Analytical Validation

Purity Assessment

Batch purity is verified using HPLC with ultraviolet detection (λ = 254 nm). The acceptance criterion is ≥98% purity, as specified in Certificates of Analysis (CoA).

Representative HPLC Data:

| Batch | Retention Time (min) | Purity (%) |

|---|---|---|

| A | 8.2 | 98.5 |

| B | 8.3 | 99.1 |

Q & A

Q. What experimental methodologies are recommended for investigating oxalate deposition in cardiovascular tissues?

To study oxalate's role in arterial plaque formation (atherosclerotic oxalosis), employ histological analysis with polarized light microscopy to identify calcium oxalate crystals in tissue samples. Combine this with spectroscopic techniques (e.g., FTIR) to confirm chemical composition. Ensure sample preservation protocols minimize oxalate leaching, and include control groups with non-pathological tissues for comparison .

Q. How can researchers design reproducible synthesis protocols for niobium oxalate-based functional materials?

Standardize synthesis conditions (pH, temperature, and precursor ratios) and characterize intermediates using X-ray diffraction (XRD) and thermogravimetric analysis (TGA). Document deviations rigorously, and validate purity through elemental analysis and NMR spectroscopy. Cross-reference with established protocols from authoritative journals like the Beilstein Journal of Organic Chemistry to ensure methodological rigor .

What are the key considerations when formulating a research question on oxalate's systemic effects beyond renal pathology?

Use the PICOT framework:

- P opulation: Specify the biological model (e.g., human arterial tissue, murine models).

- I ntervention: Oxalate exposure levels or dietary interventions.

- C omparison: Healthy vs. oxalate-overloaded cohorts.

- O utcome: Quantify crystal deposition or inflammatory markers.

- T imeframe: Duration of exposure and observation periods. Ensure the question addresses gaps, such as oxalate's impact on non-renal tissues in metabolically stressed individuals .

Advanced Research Questions

Q. How should researchers address contradictory data on oxalate deposition in tissues with intact renal function?

Conduct longitudinal studies to track oxalate kinetics using isotopic labeling (e.g., ¹⁴C-oxalate). Employ multivariate regression to account for confounding variables like metabolic comorbidities (e.g., HIV, diabetes). Replicate findings across independent labs and validate with advanced imaging (e.g., micro-CT for 3D crystal mapping) .

Q. What strategies optimize the detection of trace oxalate nanocrystals in biological samples without altering their native state?

Use cryogenic electron microscopy (cryo-EM) to preserve crystal morphology. Pair with synchrotron-based X-ray fluorescence (XRF) for elemental mapping at nanoscale resolution. Validate with atomic force microscopy (AFM) to avoid artifacts from traditional staining methods .

Q. How can machine learning enhance the prediction of oxalate-related toxicity in novel functional materials?

Train models on datasets combining physicochemical properties (solubility, crystal structure) and in vitro toxicity assays (cell viability, ROS generation). Use feature selection algorithms to prioritize variables like ionic charge and ligand coordination. Cross-validate with experimental data from niobium oxalate studies to refine predictive accuracy .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent oxalate toxicity in cellular models?

Apply nonlinear regression (e.g., Hill equation) to model dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to quantify uncertainty, adhering to guidelines in Cardiovascular Pathology for translational relevance .

Q. How should researchers document and share raw data from oxalate crystallization experiments?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Upload datasets to repositories like Zenodo or Figshare with DOIs.

- Include metadata on experimental conditions (pH, temperature, reagents).

- Provide code for custom analysis scripts in open-source platforms (e.g., Python, R). Reference the Beilstein Journal of Organic Chemistry’s supplementary materials guidelines for formatting .

Tables for Quick Reference

Table 1: Key Techniques for Oxalate Detection

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| Polarized Light Microscopy | Crystal identification in tissues | Moderate | Limited to macro-crystals |

| Cryo-EM | Nanoscale crystal imaging | High | Cost-intensive |

| FTIR Spectroscopy | Chemical composition analysis | High | Requires pure samples |

Table 2: Common Pitfalls in Oxalate Research

| Pitfall | Mitigation Strategy |

|---|---|

| Sample contamination | Use ultrapure reagents and control groups |

| Overlooking ionic oxalate | Employ ion chromatography (IC) for speciation |

| Inadequate blinding | Double-blind analysis by independent raters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.